Fuziline (Standard)

Description

BenchChem offers high-quality Fuziline (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fuziline (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

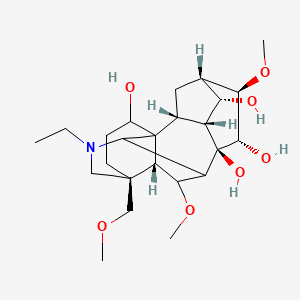

(2R,3R,4S,5S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20?,21-,22-,23?,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPECZWKKKKZPPP-WFAXMRCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80665-72-1 | |

| Record name | 80665-72-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fuziline: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fuziline is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx. (Fuzi). It has garnered significant attention within the scientific community for its diverse pharmacological activities, including cardioprotective, thermogenic, and analgesic effects. This technical guide provides a comprehensive overview of the current scientific understanding of Fuziline, with a focus on its mechanisms of action, pharmacokinetic profile, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Fuziline is a complex diterpenoid alkaloid with the following properties:

| Property | Value | Source |

| Chemical Formula | C24H39NO7 | --INVALID-LINK-- |

| Molecular Weight | 453.6 g/mol | --INVALID-LINK-- |

| CAS Number | 80665-72-1 | --INVALID-LINK-- |

| Appearance | Solid powder | N/A |

| Purity | >95% (commercially available) | N/A |

Mechanism of Action

Fuziline exerts its pharmacological effects through multiple signaling pathways. The two primary mechanisms that have been elucidated are the activation of β-adrenergic receptors and the inhibition of endoplasmic reticulum stress.

β-Adrenergic Receptor Signaling Pathway

Fuziline acts as a non-selective agonist of β-adrenergic receptors (β-ARs), with demonstrated activity at β2-ARs and β3-ARs.[1] This activation triggers a cascade of intracellular events, primarily mediated by the canonical Gs-cAMP-PKA signaling pathway.

Endoplasmic Reticulum Stress Inhibition

Fuziline has been shown to protect against isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[2] This protective effect is mediated through the PERK/eIF2α/ATF4/CHOP signaling pathway.

Pharmacological Effects

Cardioprotective Effects

Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It has been shown to reduce myocardial necrosis and fibrosis and to protect cardiomyocytes from apoptosis.

Table 1: Cardioprotective Effects of Fuziline in a Dobutamine-Induced Cardiac Injury Mouse Model

| Parameter | Control (Dobutamine) | Fuziline + Dobutamine (B195870) | p-value |

| Troponin-I (pg/mL) | 185.4 ± 25.1 | 112.7 ± 18.9 | <0.05 |

| NLRP3 (pg/mL) | 312.6 ± 45.3 | 158.9 ± 33.7 | <0.001 |

| GSDMD (pg/mL) | 4.8 ± 0.9 | 2.1 ± 0.5 | <0.001 |

| 8-OHDG (ng/mL) | 78.2 ± 11.5 | 45.6 ± 9.8 | <0.001 |

| IL-1β (pg/mL) | 125.3 ± 20.1 | 78.4 ± 15.2 | <0.001 |

| GAL-3 (ng/mL) | 6.2 ± 1.1 | 4.3 ± 0.8 | <0.05 |

Data are presented as mean ± SD.

Thermogenic Effects

Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It stimulates thermogenesis by activating β-adrenergic receptors, leading to increased liver glycogenolysis and triglyceride hydrolysis.

Table 2: Thermogenic Effects of Fuziline in Mice

| Parameter | Control | Fuziline (15 mg/kg) | p-value |

| Rectal Temperature (°C) | 37.1 ± 0.3 | 37.9 ± 0.4 | <0.05 |

| Liver Temperature (°C) | 37.5 ± 0.2 | 38.3 ± 0.3 | <0.01 |

| Brown Adipose Tissue Temperature (°C) | 36.8 ± 0.4 | 37.7 ± 0.5 | <0.01 |

Data are presented as mean ± SD.

Pharmacokinetics

The pharmacokinetic profile of Fuziline has been characterized in rats. Following oral administration, Fuziline exhibits moderate bioavailability and a relatively short half-life.

Table 3: Pharmacokinetic Parameters of Fuziline in Rats (Oral Administration)

| Parameter | 14 mg/kg | 24 mg/kg | 4 mg/kg |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | 1.2 ± 0.4 |

| Cmax (ng/mL) | 356.7 ± 89.2 | 589.4 ± 123.7 | 98.5 ± 21.3 |

| AUC0-t (ng·h/mL) | 1287.6 ± 345.9 | 2145.8 ± 567.1 | 356.2 ± 98.7 |

| t1/2 (h) | 5.93 ± 1.21 | 6.13 ± 1.54 | 5.12 ± 1.08 |

| Absolute Bioavailability (%) | N/A | N/A | 21.1 ± 7.0 |

Data are presented as mean ± SD.

Toxicology

GHS Classification:

Experimental Protocols

Dobutamine-Induced Cardiac Injury Model in Mice

This protocol describes the induction of cardiac injury in mice using dobutamine to evaluate the cardioprotective effects of Fuziline.

Isoproterenol-Induced Injury Model in H9c2 Cardiomyocytes

This protocol details the in vitro model of cardiomyocyte injury using isoproterenol (ISO) to assess the protective mechanisms of Fuziline.[2]

-

Cell Culture: H9c2 rat heart myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Model Induction: Cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with DMEM containing 1% FBS and 100 µM isoproterenol for 24-48 hours to induce injury.[2]

-

Fuziline Treatment: Fuziline (at desired concentrations) is added to the culture medium 2 hours prior to the addition of isoproterenol.

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT assay.

-

Apoptosis: Determined by flow cytometry using Annexin V-FITC/PI staining.

-

Oxidative Stress: Measured by detecting intracellular ROS levels using probes like DCFH-DA.

-

Western Blotting: To analyze the expression of proteins involved in the ER stress pathway (e.g., GRP78, p-PERK, ATF4, CHOP).

-

Conclusion

Fuziline is a promising natural compound with multifaceted pharmacological activities, particularly in the realms of cardiovascular protection and metabolic regulation. Its well-defined mechanisms of action, involving the β-adrenergic and ER stress signaling pathways, provide a solid foundation for further investigation and potential therapeutic development. The data summarized in this whitepaper highlight the significant potential of Fuziline and underscore the need for continued research to fully elucidate its therapeutic applications and safety profile.

References

An In-Depth Technical Guide to Fuziline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, has garnered significant interest for its notable cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Fuziline. Detailed experimental protocols for its analysis and for assessing its effects in cellular and animal models are presented. Furthermore, this document elucidates the molecular mechanisms underlying Fuziline's therapeutic potential, with a particular focus on its role in mitigating endoplasmic reticulum stress through the PERK/eIF2α/ATF4/Chop signaling pathway. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Identification

Fuziline is a complex diterpenoid alkaloid with the chemical formula C24H39NO7. Its structure is characterized by a polycyclic aconitane (B1242193) skeleton.

Table 1: Chemical Identifiers for Fuziline

| Identifier | Value | Source |

| CAS Number | 80665-72-1 | |

| Molecular Formula | C24H39NO7 | |

| IUPAC Name | (3S,6S,7R,7aR,8S,9S,10R,11S,11aR,13R,14R)-1-ethyl-10,13-dimethoxy-3-(methoxymethyl)tetradecahydro-11aH-3,6a,12-(epiethanetriyl)-7,9-methanonaphtho[2,3-b]azocine-6,8,11,11a-tetraol | |

| SMILES String | CCN1C[C@@]2(CC--INVALID-LINK--[C@@]5([C@@H]6[C@@H]4CC([C@@H]6O)--INVALID-LINK--OC)O)OC">C@@HO)COC |

Physicochemical Properties

The physicochemical properties of Fuziline are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties are limited, a combination of reported and computed values are presented below.

Table 2: Physicochemical Properties of Fuziline

| Property | Value | Source & Notes |

| Molecular Weight | 453.58 g/mol | |

| Appearance | Solid powder | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 596.9 ± 50.0 °C at 760 mmHg | (Predicted) |

| Density | 1.4 ± 0.1 g/cm³ | (Predicted) |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| pKa | Not experimentally determined. | |

| LogP | -1.32 | (Predicted) |

| Hydrogen Bond Donor Count | 4 | (Computed) |

| Hydrogen Bond Acceptor Count | 8 | (Computed) |

| Rotatable Bond Count | 5 | (Computed) |

Biological Activity and Mechanism of Action

Fuziline exhibits significant cardioprotective effects, primarily attributed to its ability to mitigate oxidative stress and endoplasmic reticulum (ER) stress-induced apoptosis in cardiomyocytes.

Cardioprotective Effects

In-vitro studies using H9c2 rat cardiomyocytes have demonstrated that Fuziline can protect against isoproterenol-induced myocardial injury. It has been shown to increase cell viability and reduce apoptosis. Furthermore, Fuziline reduces the production of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential in cardiomyocytes subjected to stress. In-vivo studies in rats have corroborated these findings, showing that Fuziline can reduce myocardial necrosis and fibrosis.

Molecular Mechanism: Inhibition of ER Stress via the PERK/eIF2α/ATF4/Chop Pathway

The primary mechanism underlying Fuziline's cardioprotective activity involves the modulation of the unfolded protein response (UPR) and the attenuation of ER stress. Specifically, Fuziline has been shown to inhibit the PERK/eIF2α/ATF4/Chop signaling pathway, a key cascade in the ER stress response that can lead to apoptosis.

Under conditions of cellular stress, such as those induced by isoproterenol (B85558), the accumulation of unfolded or misfolded proteins in the ER triggers the activation of PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). Fuziline intervenes in this pathway by inhibiting the activation of PERK, thereby preventing the downstream signaling cascade that leads to CHOP-mediated apoptosis.

Caption: Fuziline's role in the PERK/eIF2α/ATF4/Chop signaling pathway.

Experimental Protocols

Extraction and Isolation of Fuziline from Aconitum Species

A general procedure for the extraction and isolation of alkaloids from Aconitum roots involves the following steps. Note that specific conditions may need optimization depending on the plant material and desired purity.

Caption: General workflow for the extraction and isolation of Fuziline.

Methodology:

-

Extraction: Powdered dried roots of Aconitum carmichaeli are macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified with sodium hydroxide (B78521) to pH 9-10 and extracted with chloroform.

-

Column Chromatography: The chloroform extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

-

Purification: Fractions containing Fuziline, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Fuziline.

In-Vitro Analysis of Cardioprotective Effects

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay):

-

Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Fuziline for 2 hours, followed by co-treatment with isoproterenol (100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat H9c2 cells with Fuziline and/or isoproterenol as described for the cell viability assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

In-Vivo Analysis of Myocardial Injury

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Myocardial injury is induced by subcutaneous injection of isoproterenol (85 mg/kg) for two consecutive days.

Treatment Protocol:

-

Administer Fuziline (at desired doses) orally to the rats for 7 days prior to isoproterenol injection.

-

On the 6th and 7th days, induce myocardial injury with isoproterenol.

-

24 hours after the last isoproterenol injection, euthanize the rats and collect blood and heart tissues for analysis.

Biochemical Analysis: Measure the serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) using commercially available kits.

Histopathological Examination: Fix heart tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate myocardial fibrosis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of Fuziline.

Table 3: HPLC Conditions for Fuziline Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the detection and quantification of Fuziline in biological matrices.

Table 4: LC-MS Conditions for Fuziline Analysis

| Parameter | Condition |

| LC System | UPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for Fuziline should be optimized. |

Conclusion

Fuziline is a promising natural product with significant potential for the development of novel cardioprotective therapies. Its well-defined chemical structure and its demonstrated ability to mitigate ER stress-induced apoptosis through the PERK/eIF2α/ATF4/Chop pathway provide a strong foundation for further preclinical and clinical investigations. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in a broader range of cardiovascular disease models.

Fuziline (CAS No. 80665-72-1): A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx. (Ranunculaceae), a plant with a long history in traditional Chinese medicine. Characterized by its complex polycyclic structure, Fuziline has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of Fuziline, focusing on its chemical properties, mechanisms of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological pathways.

Chemical and Physical Properties

Fuziline is a structurally intricate diterpene alkaloid. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 80665-72-1 | [1] |

| Molecular Formula | C24H39NO7 | [1][2] |

| Molecular Weight | 453.58 g/mol | [2] |

| IUPAC Name | (2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,7,8,16-tetrol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | [3] |

Pharmacological Activities and Mechanism of Action

Fuziline exhibits a range of biological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

Fuziline has demonstrated significant potential in mitigating myocardial injury. It has been shown to protect cardiomyocytes from damage induced by various stressors.[2]

A primary mechanism underlying Fuziline's cardioprotective activity is its ability to attenuate ER stress. In response to cellular stress, such as the accumulation of unfolded or misfolded proteins, the unfolded protein response (UPR) is activated. While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis. Fuziline has been shown to inhibit the PERK/eIF2α/ATF4/CHOP signaling pathway, a key branch of the UPR, thereby reducing ER stress-induced apoptosis in cardiomyocytes.[4]

Caption: Fuziline's inhibition of the PERK-mediated ER stress pathway.

Fuziline has also been observed to decrease the production of reactive oxygen species (ROS) and maintain mitochondrial membrane potential, further contributing to its cardioprotective effects by mitigating oxidative damage.[4]

Thermogenic Effects

Fuziline has been identified as a key bioactive compound responsible for the thermogenic properties of Aconitum carmichaelii. It promotes thermogenesis by activating β-adrenergic receptors (β-ARs).

Fuziline acts as a non-selective agonist of β-ARs, activating both β2- and β3-ARs. This activation stimulates the downstream cAMP-PKA signaling pathway. In brown adipose tissue (BAT), this leads to increased lipolysis and mitochondrial uncoupling, resulting in heat production. In the liver, it promotes glycogenolysis, providing an energy substrate for thermogenesis.[5][6]

Caption: Fuziline-induced thermogenesis via β-adrenergic receptor signaling.

Quantitative Data

In Vitro Efficacy

| Assay | Cell Line | Effect | Concentration | Source |

| Cardioprotection | Primary neonatal rat cardiomyocytes | Reduced sodium pentobarbital-induced cell death | 0.1 - 10 µM | [2] |

| Cardioprotection | H9c2 rat cardiomyocytes | Reduced isoproterenol-induced apoptosis and ROS production | Not specified | [2] |

In Vivo Data & Pharmacokinetics (Rat Model)

| Parameter | Dosage | Value | Source |

| Administration Route | Oral | 4 mg/kg | [7] |

| Absolute Bioavailability | 4 mg/kg (oral) | 21.1 ± 7.0% | [7] |

| Half-life (t½) | 4 mg/kg (oral) | 6.3 ± 2.6 h | [7] |

| Clearance Rate | 4 mg/kg (oral) | 1745.6 ± 818.1 mL/kg/h | [7] |

| Linear Range (Plasma) | N/A | 1 - 1000 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | N/A | 1 ng/mL | [7] |

| Limit of Detection (LOD) | N/A | 0.5 ng/mL | [7] |

Experimental Protocols

In Vivo Myocardial Injury Model (Rat)

This protocol is based on the methodology described for investigating Fuziline's effect on isoproterenol-induced myocardial injury.[4]

References

- 1. Fuziline | C24H39NO7 | CID 23451497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fuziline Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of diterpenoid alkaloid Fuziline by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fuziline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid derived from Aconitum carmichaelii Debx., a plant with a long history of use in traditional Chinese medicine. This technical guide provides an in-depth overview of the biological activities of Fuziline, with a focus on its cardioprotective and metabolic effects. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activities

Fuziline exhibits a range of biological activities, with two primary areas of interest: cardioprotection and regulation of glucose and lipid metabolism through thermogenesis.

Cardioprotective Effects

Fuziline has demonstrated significant cardioprotective properties in both in vitro and in vivo models of myocardial injury. Its primary mechanism of action in this context involves the mitigation of endoplasmic reticulum (ER) stress.

Signaling Pathway: PERK/eIF2α/ATF4/CHOP

Isoproterenol (B85558) (ISO)-induced myocardial injury is associated with excessive production of reactive oxygen species (ROS), leading to ER stress and subsequent apoptosis. Fuziline has been shown to inhibit this cascade by modulating the PERK/eIF2α/ATF4/CHOP signaling pathway.[1][2]

Caption: Fuziline's inhibition of the ISO-induced ER stress pathway.

Metabolic Regulation via Thermogenesis

Fuziline has been identified as a key thermogenic component of Radix aconiti carmichaelii, playing a role in ameliorating glucose and lipid metabolism.[3] This effect is primarily mediated through the activation of β-adrenergic receptors.

Signaling Pathway: β-Adrenergic Receptor/cAMP-PKA

Fuziline acts as a nonselective agonist of β-adrenergic receptors (β-ARs). This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis and triglyceride hydrolysis. This process provides the necessary energy for thermogenesis in the liver and brown adipose tissue (BAT).[3]

Caption: Fuziline-induced thermogenesis via the β-AR/cAMP/PKA pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Fuziline.

Table 1: In Vitro Cardioprotective Effects of Fuziline on H9c2 Cardiomyocytes

| Parameter | Condition | Fuziline Concentration (µM) | Result | Reference |

| Cell Viability | Isoproterenol (80 µM) induced injury | 0.05 - 10 | Increased cell viability in a dose-dependent manner.[1][4] | [1] |

| Apoptosis | Isoproterenol (80 µM) induced injury | 0.1, 1, 10 | Significantly reduced apoptosis.[1] | [1] |

| ROS Production | Isoproterenol (80 µM) induced injury | 0.1, 1, 10 | Decreased intracellular ROS levels.[1][5] | [1] |

Table 2: In Vivo Cardioprotective Effects of Fuziline in a Rat Model of Myocardial Injury

| Parameter | Animal Model | Fuziline Dosage | Treatment Duration | Result | Reference |

| Cardiac Function (LVEF, FS) | Isoproterenol-induced myocardial injury | 3 mg/kg/day (intragastric) | 4 weeks | Significantly improved left ventricular ejection fraction and fractional shortening.[1] | [1] |

| Myocardial Injury Markers (AST, LDH, CK, CK-MB) | Isoproterenol-induced myocardial injury | 3 mg/kg/day (intragastric) | 4 weeks | Reduced plasma levels of cardiac injury markers.[1] | [1] |

| ER Stress Markers (p-PERK, GRP78, CHOP) | Isoproterenol-induced myocardial injury | 3 mg/kg/day (intragastric) | 4 weeks | Decreased expression of ER stress-related proteins in cardiac tissue.[1] | [1] |

Table 3: In Vivo Thermogenic Effects of Fuziline in Mice

| Parameter | Animal Model | Fuziline Dosage | Observation | Result | Reference |

| Brown Adipose Tissue (BAT) Temperature | Healthy Mice | Intragastric administration | Thermal imaging | Significantly increased BAT temperature.[3] | [3] |

| Liver Temperature | Healthy Mice | Intragastric administration | In vivo imaging | Dose-dependent increase in liver temperature.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Model of Isoproterenol-Induced Myocardial Injury in H9c2 Cells

Caption: Workflow for the in vitro myocardial injury model.

Detailed Protocol:

-

Cell Culture: H9c2 rat embryonic ventricular myocytes are cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO2 incubator.[1]

-

Induction of Injury: When cells reach approximately 80% confluency, the culture medium is replaced with DMEM containing 1% FBS and 80 µM isoproterenol. Cells are incubated for 48 hours to induce injury.[1]

-

Fuziline Treatment: Concurrently with isoproterenol treatment, cells are exposed to various concentrations of Fuziline (e.g., 0.01 to 50 µM).[1]

-

Cell Viability Assay (MTT): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically 570 nm) to determine cell viability.[4]

-

Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are analyzed by flow cytometry to quantify early and late apoptotic cells.

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA): Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Intracellular ROS oxidize DCFH-DA to the fluorescent compound dichlorofluorescein (DCF), which can be quantified by flow cytometry or fluorescence microscopy.[5]

In Vivo Model of Isoproterenol-Induced Myocardial Injury in Rats

Caption: Workflow for the in vivo myocardial injury model.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats are used. Myocardial injury is induced by intraperitoneal (i.p.) injection of isoproterenol at a dose of 5 mg/kg body weight daily for 7 days.[1][7]

-

Fuziline Administration: Following the induction of injury, rats are treated with Fuziline (e.g., 3 mg/kg/day) via intragastric administration for a period of 4 weeks.[1]

-

Echocardiography: Cardiac function is assessed using M-mode echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[1]

-

Biochemical Analysis: Blood samples are collected to measure the plasma levels of myocardial injury markers, including aspartate aminotransferase (AST), lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and creatine kinase-MB (CK-MB).[1]

-

Western Blot Analysis of Cardiac Tissue: Heart tissues are harvested, and protein extracts are prepared. Western blotting is performed to determine the expression levels of proteins in the PERK/eIF2α/ATF4/CHOP pathway.

Western Blot Analysis of PERK Pathway Proteins

Detailed Protocol:

-

Protein Extraction: H9c2 cells or heart tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and GRP78 overnight at 4°C.[1] Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Measurement of Thermogenesis in Mice

Detailed Protocol:

-

Animal Model: Male Kunming mice are used for these studies.[6]

-

Fuziline Administration: Fuziline is administered via intragastric gavage at various doses.

-

Temperature Measurement:

-

Rectal Temperature: A thermal probe is inserted into the rectum to measure core body temperature at different time points after Fuziline administration.[3]

-

Brown Adipose Tissue (BAT) and Liver Temperature: Thermal imaging can be used to monitor temperature changes in specific tissues like interscapular BAT and the liver.[3][6] For more direct measurements, implantable temperature transponders can be surgically placed near the tissue of interest.[10]

-

-

Data Analysis: Temperature changes over time are recorded and analyzed to determine the thermogenic effect of Fuziline.

Conclusion

Fuziline is a promising natural compound with significant therapeutic potential, particularly in the areas of cardiovascular protection and metabolic regulation. Its mechanisms of action, centered around the modulation of the PERK-mediated ER stress pathway and the β-adrenergic receptor-mediated thermogenesis pathway, offer clear targets for further investigation and drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of Fuziline.

References

- 1. Fuziline alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of H9C2 cell hypertrophy by 14-3-3η via inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. MEASURING SKELETAL MUSCLE THERMOGENESIS IN MICE AND RATS - PMC [pmc.ncbi.nlm.nih.gov]

Fuziline-Mediated Thermogenesis: A Technical Guide to Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms and experimental validation of Fuziline (FZL) as a thermogenic agent. Fuziline, identified as the key bioactive component of Radix aconiti carmichaeli, has demonstrated significant potential in modulating glucose and lipid metabolism through the activation of non-shivering thermogenesis (NST). This document synthesizes current research findings, details the underlying signaling pathways, presents quantitative data in a structured format, and provides comprehensive experimental methodologies for researchers in metabolic diseases and drug discovery.

Core Mechanism of Action

Fuziline exerts its thermogenic effects primarily by acting as a non-selective agonist of β-adrenergic receptors (β-ARs).[1][2][3] Its principal targets are the β3-adrenergic receptors (β3-AR) in brown adipose tissue (BAT) and the β2-adrenergic receptors (β2-ARs) in the liver.[2][3] This dual-agonism orchestrates a coordinated metabolic response, mobilizing energy substrates and activating heat production to regulate systemic energy homeostasis.[3]

Activation of Brown Adipose Tissue (BAT) Thermogenesis

In BAT, Fuziline's binding to β3-AR, the predominant β-adrenergic receptor subtype in these cells, initiates a canonical signaling cascade.[2] This activation leads to a significant increase in heat production through the following steps:

-

cAMP-PKA Signaling : Activation of β3-AR stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Lipolysis Induction : Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL).[2]

-

Fuel Mobilization : Activated HSL promotes the hydrolysis of triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).[2][3]

-

Mitochondrial Uncoupling : These FFAs serve a dual role: they act as the primary fuel for mitochondrial β-oxidation and as direct activators of Uncoupling Protein 1 (UCP1).[2] UCP1 dissipates the mitochondrial proton gradient, uncoupling it from ATP synthesis and releasing the energy as heat.[2][4]

A noteworthy finding is that short-term administration of Fuziline activates BAT thermogenesis without significantly upregulating the expression of UCP1.[2][3] This suggests a mechanism focused on activating existing UCP1 protein, which may circumvent potential BAT atrophy associated with chronic UCP1 overexpression.[3]

Systemic Metabolic Regulation

Concurrently, Fuziline's agonism of hepatic β2-ARs stimulates glycogenolysis, leading to an increase in plasma glucose.[2][3] This provides an essential energy supply to peripheral tissues to sustain the high metabolic rate required for thermogenesis.[3] This coordinated action on both BAT and the liver ensures that energy supply and demand are matched, resulting in efficient heat production.[3]

Caption: Fuziline signaling pathway in brown adipocytes.

Caption: Systemic metabolic effects of Fuziline.

Quantitative Data Summary

The thermogenic activity of Fuziline has been quantified through a series of in vivo and in vitro experiments. The key findings are summarized below.

Table 1: In Vivo Thermogenic Effects of Fuziline

| Parameter | Organ/Tissue | Fuziline Treatment Effect | Notes | Reference |

| Body Temperature | Rectum | Significant Increase | Dose-dependent effect observed in rats. | [1][2] |

| Tissue Temperature | Liver | Significant Increase | Indicates enhanced hepatic metabolic activity. | [1][2] |

| Tissue Temperature | Brown Adipose Tissue (BAT) | Significant Increase | Effect is attenuated by the β-AR antagonist Propranolol, confirming β-AR mediation. | [2] |

Table 2: In Vitro Effects of Fuziline on Brown Fat Cells (BFCs)

| Parameter | Fuziline Treatment Effect | Antagonized by Propranolol? | Significance | Reference |

| Mitochondrial Temperature | Significant Increase | Yes | Direct evidence of enhanced mitochondrial heat production. | [2][3] |

| Mitochondrial Membrane Potential (MMP) | Significant Increase | Not specified | Suggests enhanced mitochondrial viability and activity. | [2][3] |

| ADP/ATP Ratio | Significant Increase | Not specified | Indicates increased ATP turnover and energy consumption. | [2][3] |

| ATPase Activity | Significant Increase | Not specified | Correlates with increased ATP consumption for metabolic processes. | [2][3] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the thermogenic properties of Fuziline.

Animal Studies for In Vivo Thermogenesis

-

Objective : To measure the effect of Fuziline on body and tissue temperature in live animal models.

-

Animal Model : Male Sprague-Dawley rats or C57BL/6J mice.

-

Procedure :

-

Acclimatization : Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) with free access to food and water for at least one week.

-

Temperature Probe Implantation : For continuous tissue temperature monitoring, implantable telemetry probes are surgically placed in the interscapular BAT and near the liver. Rectal temperature is measured using a standard rectal probe.

-

Drug Administration : Fuziline is administered via intragastric gavage at various concentrations (e.g., low, medium, high dose). A vehicle control group receives the same volume of the carrier solvent. For antagonist studies, a non-selective β-blocker like Propranolol is administered 30 minutes prior to Fuziline treatment.

-

Data Acquisition : Temperatures are recorded continuously or at fixed time points (e.g., 0, 30, 60, 90, 120 minutes) post-administration.

-

Analysis : Temperature changes over time are plotted and compared between treatment groups using statistical methods such as two-way ANOVA.

-

In Vitro Mitochondrial Function Assays in Brown Fat Cells

-

Objective : To assess the direct impact of Fuziline on mitochondrial activity and thermogenesis in cultured brown adipocytes.

-

Cell Model : Primary brown fat cells (BFCs) isolated from the interscapular BAT of mice or an immortalized brown adipocyte cell line.

-

Procedure :

-

Cell Culture and Differentiation : Pre-adipocytes are cultured and differentiated into mature, lipid-laden adipocytes using a standard differentiation cocktail (containing insulin (B600854), dexamethasone, IBMX, and T3).

-

Treatment : Differentiated BFCs are treated with various concentrations of Fuziline, a positive control (e.g., β3-AR agonist BRL37344), and a vehicle control for a specified duration.

-

Mitochondrial Temperature Measurement : Cells are loaded with a mitochondria-targeted fluorescent thermosensor (e.g., MitoTracker Red). Fluorescence intensity, which correlates with temperature, is measured using a fluorescence microscope or plate reader.

-

Mitochondrial Membrane Potential (MMP) Measurement : Cells are stained with a potentiometric dye such as JC-1 or TMRE. The fluorescence ratio (for JC-1) or intensity (for TMRE) is quantified to determine changes in MMP.

-

ADP/ATP Ratio : Cellular ADP and ATP levels are measured using commercially available bioluminescence-based assay kits. The ratio is calculated to reflect the energy state of the cell.

-

ATPase Activity : The activity of Na+-K+-ATPase and Ca2+-ATPase is measured from cell lysates using colorimetric assays that detect the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

-

Caption: Experimental workflow for in vitro analysis.

β3-AR Activation Reporter Assay

-

Objective : To confirm that Fuziline's thermogenic effects are directly mediated by the activation of the β3-AR.

-

Cell Model : HEK293T cells transiently transfected with a plasmid expressing human β3-AR (β3-293T) and a control group transfected with an empty vector.

-

Procedure :

-

Transfection : HEK293T cells are co-transfected with the β3-AR expression plasmid (or empty vector) and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

-

Treatment : After 24-48 hours, transfected cells are treated with Fuziline, a known β3-AR agonist (e.g., BRL37344), or a vehicle control.

-

Luciferase Assay : Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Analysis : A significant increase in luciferase activity in β3-293T cells treated with Fuziline, but not in control cells, confirms β3-AR agonism. This effect should be blockable by co-treatment with a β-antagonist. Alternatively, mitochondrial temperature can be measured in these transfected cells as a functional readout of receptor activation.[3]

-

Conclusion and Future Directions

The collective evidence strongly supports Fuziline as a potent activator of thermogenesis. Its mechanism, centered on non-selective β-AR agonism, effectively enhances energy expenditure by stimulating BAT-mediated heat production and ensuring adequate fuel supply through hepatic glycogenolysis.[2][3] The ability of Fuziline to acutely activate thermogenesis without requiring UCP1 upregulation presents a novel therapeutic angle, potentially offering a safer profile for long-term metabolic management.[3]

For drug development professionals, Fuziline represents a promising lead compound. Future research should focus on:

-

Selectivity Profiling : Characterizing the binding affinities and functional activities of Fuziline across all β-AR subtypes to better understand potential off-target effects, particularly cardiovascular effects related to β1-AR.

-

Chronic Efficacy and Safety : Evaluating the long-term effects of Fuziline administration on body weight, insulin sensitivity, and BAT morphology in diet-induced obesity models.

-

Pharmacokinetics and Bioavailability : Determining the ADME (absorption, distribution, metabolism, and excretion) properties of Fuziline to optimize dosing and delivery.

-

Structural Optimization : Utilizing Fuziline as a scaffold for medicinal chemistry efforts to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides the foundational knowledge and experimental framework necessary to advance the study of Fuziline and similar thermogenic compounds from preclinical research to potential clinical applications.

References

An In-depth Technical Guide on the Cardioprotective Effects of Fuziline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii Debx., has demonstrated significant cardioprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, focusing on the modulation of key signaling pathways involved in cardiac injury. The information presented herein is intended to support further research and development of Fuziline as a potential therapeutic agent for cardiovascular diseases. Fuziline is noted for its antioxidant properties and its ability to mitigate cardiac damage induced by agents such as dobutamine (B195870) and isoproterenol[1][2][3][4][5][6].

Core Mechanisms of Cardioprotection

Fuziline exerts its cardioprotective effects through two primary mechanisms: the inhibition of pyroptosis, an inflammatory form of programmed cell death, and the suppression of endoplasmic reticulum (ER) stress-induced apoptosis. These actions collectively reduce myocardial cell death, limit inflammation, and preserve cardiac function in the face of cardiotoxic insults.

Inhibition of Pyroptosis in Dobutamine-Induced Cardiac Injury

Studies have shown that Fuziline can protect against dobutamine-induced heart damage by downregulating key components of the pyroptosis pathway. Pyroptosis is a pro-inflammatory form of cell death that is implicated in various cardiovascular diseases[1][7]. Fuziline administration has been found to significantly reduce the levels of several key markers associated with this pathway[1][2][4][6].

Quantitative Data Summary: Effects of Fuziline on Pyroptosis and Oxidative Stress Markers

| Parameter | Control (Dobutamine) | Fuziline + Dobutamine | Fuziline Only | P-value | Reference |

| Troponin-I | Significantly Elevated | Significantly Reduced | Normal | <0.05 | [1][2] |

| NLRP3 | Significantly Elevated | Significantly Reduced | Normal | <0.001 | [1][2] |

| GSDMD | Significantly Elevated | Significantly Reduced | Normal | <0.001 | [1][2] |

| 8-OHDG | Significantly Elevated | Significantly Reduced | Normal | <0.001 | [1][2] |

| IL-1β | Significantly Elevated | Significantly Reduced | Normal | <0.001 | [1][2] |

| GAL-3 | Significantly Elevated | Significantly Reduced | Normal | <0.05 | [1][2] |

| TOS | Highest Level | Significantly Reduced | Lowest Level | <0.001 | [1][2] |

| TAS | Significantly Reduced | Significantly Increased | Highest Level | <0.001 | [1][2] |

| OSI | Significantly Elevated | Significantly Reduced | Normal | <0.001 | [1][2] |

GSDMD: Gasdermin D; 8-OHDG: 8-hydroxy-deoxyguanosine; IL-1β: Interleukin-1 beta; GAL-3: Galectin-3; NLRP3: NLR family pyrin domain containing 3; OSI: Oxidative Stress Index; TAS: Total Antioxidant Status; TOS: Total Oxidant Status.

Experimental Protocol: Dobutamine-Induced Cardiac Injury in Mice

-

Animal Model: Adult male BALB/c mice (18-20 g) were randomly divided into four groups: Sham, Dobutamine, Dobutamine + Fuziline, and Fuziline only[1][2][6].

-

Induction of Cardiac Injury: Dobutamine (250 mg) was dissolved in saline and administered via intraperitoneal (IP) injection at a dose of 0.1 ml daily to induce cardiac injury[1].

-

Fuziline Administration: Fuziline (0.96 mg/kg) was dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered as a 0.1 ml IP injection daily[1].

-

Biochemical Analysis: Blood samples were collected for the measurement of cardiac troponin-I, pro-brain natriuretic peptide (ProBNP), and other biochemical markers. Plasma levels of NLRP3, GSDMD, 8-OHDG, IL-1β, and GAL-3 were determined using enzyme-linked immunosorbent assay (ELISA) kits. Total antioxidant status (TAS) and total oxidant status (TOS) were also measured[1][2][6].

-

Histopathological Examination: Heart tissues were fixed in 10% formalin, embedded in paraffin, and sectioned for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess myocardial necrosis and morphology[1][2][6].

Signaling Pathway: Fuziline's Inhibition of Dobutamine-Induced Pyroptosis

Caption: Fuziline inhibits dobutamine-induced pyroptosis.

Attenuation of Isoproterenol-Induced Myocardial Injury via Inhibition of ROS-Triggered Endoplasmic Reticulum Stress

Fuziline has also been shown to protect against myocardial injury induced by the β-adrenergic agonist isoproterenol (B85558) (ISO). This protection is mediated by the inhibition of reactive oxygen species (ROS)-triggered ER stress and subsequent apoptosis[3][5]. Fuziline treatment was found to improve cell viability and reduce apoptosis in cardiomyocytes[3][5].

Quantitative Data Summary: Effects of Fuziline on Apoptosis and ER Stress Markers

| Parameter | Control (Isoproterenol) | Fuziline (100 nM) + ISO | Fuziline (500 nM) + ISO | P-value | Reference |

| Cell Viability | Significantly Decreased | Significantly Increased | Significantly Increased | <0.01 | [3] |

| Apoptotic Cell Rate | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.01 | [8] |

| Bcl-2/Bax Ratio | Significantly Decreased | Significantly Increased | Significantly Increased | <0.05 | [3] |

| Cleaved-Caspase 3 | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05 | [3] |

| p-PERK/PERK Ratio | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05 | [3] |

| p-eIF2α/eIF2α Ratio | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05 | [3] |

| ATF4 Expression | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05 | [3] |

| CHOP Expression | Significantly Increased | Significantly Decreased | Significantly Decreased | <0.05 | [3] |

ATF4: Activating transcription factor 4; CHOP: C/EBP homologous protein; eIF2α: Eukaryotic initiation factor 2 alpha; PERK: Protein kinase R-like endoplasmic reticulum kinase.

Experimental Protocol: Isoproterenol-Induced Myocardial Injury

-

In Vitro Model: H9c2 rat myocardial cells were used. Cells were pre-treated with Fuziline (100 and 500 nmol/L) for 2 hours, followed by stimulation with isoproterenol (10 μmol/L) for 24 hours[3].

-

Cell Viability Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay[3].

-

Apoptosis Detection: Apoptosis was measured by flow cytometry after Annexin V-FITC/PI staining. The expression of apoptosis-related proteins (Bcl-2, Bax, cleaved-caspase 3) was determined by Western blotting[3][8].

-

ROS Measurement: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA[3].

-

Western Blot Analysis: The expression levels of ER stress-related proteins (GRP78, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP) were analyzed by Western blotting[3].

-

In Vivo Model: Male Sprague-Dawley rats were administered isoproterenol (85 mg/kg, intraperitoneally) for two consecutive days to induce myocardial injury. Fuziline was administered orally for 7 days prior to ISO injection[5].

Signaling Pathway: Fuziline's Inhibition of ISO-Induced ER Stress and Apoptosis

Caption: Fuziline inhibits ISO-induced ER stress pathway.

Conclusion and Future Directions

The available data strongly suggest that Fuziline possesses significant cardioprotective properties, primarily through the inhibition of pyroptosis and ER stress-induced apoptosis. These mechanisms are critically involved in the pathogenesis of various cardiovascular diseases, highlighting the therapeutic potential of Fuziline. Future research should focus on elucidating the precise molecular targets of Fuziline within these pathways, as well as evaluating its efficacy and safety in more complex, clinically relevant models of heart disease. Further investigation into the pharmacokinetics and pharmacodynamics of Fuziline is also warranted to optimize its therapeutic application.

References

- 1. Protective Effects of Fuziline on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of Fuziline on Dobutamine-Induced Heart Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fuziline alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Protective Effects of Fuziline on Dobutamine-Induced Heart Damage in Mice [redalyc.org]

- 8. researchgate.net [researchgate.net]

Fuziline: A Bioactive Marker for the Quality Control and Therapeutic Potential of Fuzi (Aconitum carmichaeli)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fuzi, the processed lateral root of Aconitum carmichaelii Debx., is a cornerstone of traditional Chinese medicine, revered for its potent therapeutic effects in treating conditions associated with "Yang deficiency," such as heart failure and inflammatory diseases.[1][2] However, its clinical application is hampered by a narrow therapeutic window due to the presence of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine.[1][2][3] Processing methods are employed to hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-ester alkaloids.[2][3][4] Among the latter, Fuziline (15α-Hydroxyneoline) , a C19-diterpenoid alkaloid, has emerged as a critical bioactive marker. It is not only significantly less toxic but also possesses substantial pharmacological activities, including cardioprotective, thermogenic, and anti-inflammatory effects.[1][5][6] This guide provides a comprehensive overview of Fuziline, detailing its role as a quality marker, its mechanisms of action, pharmacokinetic profile, and the analytical methodologies required for its study.

Fuziline as a Bioactive Quality Marker

The quality control of Fuzi has traditionally focused on limiting the content of toxic DDAs. However, a modern approach necessitates the quantification of less toxic, pharmacologically active constituents to ensure therapeutic efficacy. Fuziline is a strong candidate for a potential quality marker (PQ-marker) for several reasons:

-

Abundance in Processed Products : Fuziline is found in greater abundance in processed Fuzi samples compared to the highly toxic DDAs.[1]

-

Favorable Pharmacokinetics : It exhibits significantly higher oral bioavailability compared to traditional markers like benzoylmesaconine (B1261751) (BMA).[1]

-

Potent Bioactivity : Fuziline demonstrates potent, dose-dependent anti-inflammatory, analgesic, and thermogenic effects.[1][5]

-

Reduced Toxicity : Studies show that Fuziline has markedly lower cardiotoxicity and neurotoxicity compared to both DDAs and MDAs.[1]

These attributes suggest that quantifying Fuziline, in addition to residual DDAs, provides a more accurate assessment of both the safety and efficacy of processed Fuzi products.

Pharmacological Activities and Signaling Pathways

Fuziline exerts its therapeutic effects through multiple mechanisms of action, targeting key signaling pathways involved in metabolism, cardiovascular health, and inflammation.

Thermogenesis and Metabolic Regulation

Fuziline has been identified as a key thermogenic component of Fuzi, capable of ameliorating glucose and lipid metabolism.[5]

-

Mechanism : Fuziline acts as a non-selective agonist for β-adrenergic receptors (β-ARs), particularly β2-AR and β3-AR.[5]

-

Signaling Pathway : Activation of β-ARs stimulates the downstream cAMP-PKA signaling cascade. This leads to an increase in liver glycogenolysis and triglyceride hydrolysis in brown adipose tissue (BAT). The resulting release of energy substrates enhances mitochondrial energy metabolism, promoting adaptive thermogenesis.[5]

Cardioprotective Effects

Fuziline demonstrates significant protective effects against myocardial injury.[6] It can reduce cell death in cardiomyocytes and mitigate myocardial necrosis and fibrosis in vivo.[6]

-

Mechanism : Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[6]

-

Signaling Pathway : It specifically targets the PERK/eIF2α/ATF4/CHOP pathway, a key cascade in the ER stress response that can lead to apoptosis. By inhibiting this pathway, Fuziline reduces cardiomyocyte apoptosis.[6] Furthermore, in dobutamine-induced cardiac damage models, Fuziline has been shown to reduce levels of NLRP3, a key component of the inflammasome that contributes to pyroptosis and inflammation.[7][8]

Anti-inflammatory and Analgesic Effects

Fuziline exhibits potent anti-inflammatory and analgesic properties, which are central to the traditional uses of Fuzi.[1][9]

-

Mechanism : The anti-inflammatory effects are attributed to the reduction of pro-inflammatory cytokines.[9][10]

-

Signaling Pathway : Fuziline is believed to inhibit key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10] These pathways are crucial for the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Fuziline in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration (4 mg/kg) | Reference |

| Dose | 1 mg/kg | 4 mg/kg | [11] |

| Half-life (t½) | ~6.3 ± 2.6 h | ~6.3 ± 2.6 h | [11] |

| Clearance (CL) | 1745.6 ± 818.1 mL/kg/h | N/A | [11] |

| Absolute Bioavailability (F) | N/A | 21.1 ± 7.0% | [11] |

Note: Data derived from studies in Sprague-Dawley rats.

Table 2: Comparative Oral Bioavailability of Fuzi Alkaloids in Mice

| Alkaloid | Average Oral Bioavailability (%) | Alkaloid Type | Reference |

| Fuziline (FE) | 18.14% | Non-ester Diterpenoid | [1] |

| Neoline (NE) | 63.82% | Non-ester Diterpenoid | [1] |

| Songorine (B610919) (SE) | 49.51% | Non-ester Diterpenoid | [1] |

| Benzoylmesaconine (BMA) | 3.05% | Monoester Diterpenoid | [1] |

Experimental Protocols

Quantification of Fuziline in Rat Plasma via HILIC-MS

This protocol is adapted from a validated method for pharmacokinetic studies.[11]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma in a centrifuge tube, add 20 µL of internal standard (Guanfu base A, 50 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

-

Add 1 mL of ethyl acetate (B1210297), vortex for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the HILIC-MS system.

2. Chromatographic Conditions:

-

System : Hydrophilic Interaction Liquid Chromatography (HILIC) system.

-

Column : Chrom Matrix HP amide column (5µm, 10 cm × 3.0 mm I.D.).[11]

-

Mobile Phase : Acetonitrile and 10 mM ammonium (B1175870) acetate in water (90:10, v/v).

-

Flow Rate : 0.2 mL/min (isocratic elution).[11]

-

Column Temperature : 30°C.

3. Mass Spectrometry Conditions:

-

System : Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode : Positive ESI.

-

Detection Mode : Selected Ion Monitoring (SIM).

-

Monitored Ions : Fuziline at m/z 454.3; Guanfu base A (IS) at m/z 436.3.

-

Key Parameters : Optimize capillary voltage, cone voltage, and source temperature according to the specific instrument.

4. Validation Parameters:

-

Linearity : Establish a calibration curve from 1 to 1000 ng/mL (R² > 0.99).[11]

-

Lower Limit of Quantification (LLOQ) : 1 ng/mL.[11]

-

Recovery : Average recovery should be between 68-70%.[11]

-

Precision and Accuracy : Intra- and inter-day relative standard deviations (RSD) should be within acceptable limits (e.g., <15%).

In Vivo Model of Dobutamine-Induced Cardiac Damage

This protocol is designed to assess the cardioprotective effects of Fuziline in a mouse model.[7][8][12]

1. Animals and Grouping:

-

Species : Adult male BALB/c mice (18-20 g).

-

Groups (n=8 per group):

- Sham Control : Receives vehicle (e.g., saline) intraperitoneally (IP).

- Dobutamine (B195870) Control : Receives dobutamine to induce cardiac injury.

- Treatment Group : Receives dobutamine followed by Fuziline treatment.

- Fuziline Only : Receives only Fuziline to assess its independent effects.

2. Induction of Cardiac Injury:

-

Administer dobutamine (dose to be optimized, e.g., via a single high-dose IP injection) to the control and treatment groups to induce cardiac damage.

-

Confirm injury through methods like electrocardiogram (ECG) monitoring.

3. Treatment Protocol:

-

For the treatment group, administer Fuziline (e.g., 3 mg/kg, IP) daily for a set period (e.g., 15 days) after injury confirmation.[7]

-

Administer vehicle or Fuziline to the respective control groups on the same schedule.

4. Sample Collection and Analysis:

-

At the end of the experiment, sacrifice animals under deep anesthesia.

-

Blood Collection : Collect blood via cardiac puncture for biochemical analysis.

- Biomarkers : Measure levels of cardiac troponin-I (cTnI), creatine (B1669601) kinase (CK), pro-BNP, and inflammatory markers like IL-1β and NLRP3.[7]

-

Tissue Collection : Harvest heart tissue.

- Histopathology : Fix a portion of the heart in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess myocardial structure, inflammation, and necrosis.

- Biochemical Analysis : Homogenize a portion of the heart tissue to measure markers of oxidative stress (e.g., TOS, TAS, 8-OHdG) and inflammation (e.g., NLRP3).[7][8]

5. Statistical Analysis:

-

Compare the measured parameters between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.

Conclusion

Fuziline stands out as a pivotal, multi-functional alkaloid in processed Fuzi. Its favorable safety profile, significant oral bioavailability, and potent pharmacological activities in metabolic regulation, cardioprotection, and anti-inflammation underscore its importance. For researchers and drug development professionals, Fuziline not only represents a robust bioactive marker for the quality control of Fuzi preparations but also holds promise as a therapeutic lead compound. Future research should focus on further elucidating its downstream signaling targets, exploring its full therapeutic potential in various disease models, and developing standardized analytical methods to ensure the consistency and safety of Fuzi-based medicines.

References

- 1. Neoline, fuziline, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations as well as pharmacokinetics, efficacy and toxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fuziline Ameliorates Glucose and Lipid Metabolism by Activating Beta Adrenergic Receptors to Stimulate Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Protective Effects of Fuziline on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative determination of diterpenoid alkaloid Fuziline by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effects of Fuziline on Dobutamine-Induced Heart Damage in Mice [redalyc.org]

Fuziline: A Technical Guide to its Analgesic and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline, a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., known as Fuzi in traditional Chinese medicine, has demonstrated significant dose-dependent analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of the experimental evidence supporting these properties, detailed methodologies for the key experiments, and a review of the implicated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Quantitative Data Summary

While specific quantitative data from dose-response studies on Fuziline were not available in the public domain at the time of this review, the existing literature consistently reports dose-dependent effects. The following tables represent an illustrative summary of expected quantitative outcomes based on typical results for compounds with similar activity in these standardized assays.

Table 1: Illustrative Anti-inflammatory Activity of Fuziline in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control (Vehicle) | - | 0 |

| Fuziline | 10 | Data not available |

| Fuziline | 20 | Data not available |

| Fuziline | 40 | Data not available |

| Indomethacin (Standard) | 10 | Data not available |

Table 2: Illustrative In Vitro Anti-inflammatory Effect of Fuziline on LPS-Stimulated Macrophages

| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) |

| Control (LPS only) | - | 0 |

| Fuziline | 10 | Data not available |

| Fuziline | 25 | Data not available |

| Fuziline | 50 | Data not available |

| Dexamethasone (Standard) | 10 | Data not available |

Table 3: Illustrative Analgesic Activity of Fuziline in the Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Reduction in Writhing Count (%) |

| Control (Vehicle) | - | 0 |

| Fuziline | 10 | Data not available |

| Fuziline | 20 | Data not available |

| Fuziline | 40 | Data not available |

| Aspirin (Standard) | 100 | Data not available |

Table 4: Illustrative Analgesic Effect of Fuziline in the Hargreaves Test

| Treatment Group | Dose (mg/kg) | Increase in Pain Latency (s) |

| Control (Vehicle) | - | 0 |

| Fuziline | 10 | Data not available |

| Fuziline | 20 | Data not available |

| Fuziline | 40 | Data not available |

| Morphine (Standard) | 10 | Data not available |

Experimental Protocols

The analgesic and anti-inflammatory properties of Fuziline have been evaluated using a panel of standardized in vivo and in vitro models.[1]

Carrageenan-Induced Paw Edema in Mice (In Vivo Anti-inflammatory Assay)

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Compound Administration: Fuziline, a positive control (e.g., indomethacin), or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 1% λ-carrageenan solution in saline is administered into the right hind paw of each mouse.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages (In Vitro Anti-inflammatory Assay)

This assay evaluates the anti-inflammatory effects of a compound on cultured murine macrophage cells.

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Fuziline or a positive control (e.g., dexamethasone) for a specified period.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators, such as nitric oxide (NO), using the Griess reagent.

-

Data Analysis: The inhibitory effect of Fuziline on the production of inflammatory mediators is calculated as a percentage relative to the LPS-stimulated control.

Acetic Acid-Induced Writhing Test in Mice (In Vivo Analgesic Assay)

This model assesses the peripheral analgesic activity of a compound.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Acclimatization and Grouping: Similar to the paw edema model.

-

Compound Administration: Fuziline, a positive control (e.g., aspirin), or vehicle is administered prior to the induction of pain.

-

Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).

-

Data Analysis: The percentage reduction in the number of writhes in the treatment groups is calculated relative to the control group.

Hargreaves Test in Mice (In Vivo Analgesic Assay)

This test measures the response to thermal pain and is used to evaluate central and peripheral analgesic effects.

Methodology:

-

Animals: Male C57BL/6J mice are used.

-

Acclimatization: Mice are individually placed in plexiglass chambers on a glass floor and allowed to acclimate.

-

Compound Administration: Fuziline, a positive control (e.g., morphine), or vehicle is administered.

-

Thermal Stimulation: A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time is set to prevent tissue damage.

-

Measurement: Baseline paw withdrawal latency is measured before compound administration, and measurements are repeated at set time points after administration.

-

Data Analysis: The increase in paw withdrawal latency in the treated groups is compared to the baseline and the vehicle control group to determine the analgesic effect.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of diterpenoid alkaloids from Fuzi are generally attributed to the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Fuziline's anti-inflammatory action is likely mediated, at least in part, by inhibiting this pathway.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for signal transduction from the cell surface to the nucleus in response to a variety of extracellular stimuli, including inflammatory signals. Activation of MAPK pathways leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory mediators. It is plausible that Fuziline exerts its anti-inflammatory effects by interfering with the phosphorylation cascade of one or more MAPK pathways.

Conclusion

Fuziline has been identified as a promising natural compound with both analgesic and anti-inflammatory properties. The available evidence from in vivo and in vitro studies demonstrates its efficacy in established models of pain and inflammation.[1] The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. Further research is warranted to fully elucidate the precise molecular targets of Fuziline and to obtain detailed quantitative data to support its development as a potential therapeutic agent. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of Fuziline.

References

Fuziline: A Technical Guide to its Beta-Adrenergic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract